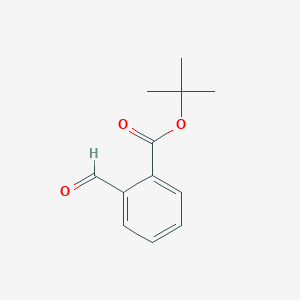

tert-Butyl 2-formylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

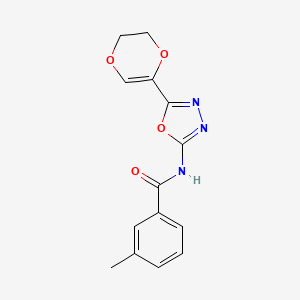

“tert-Butyl 2-formylbenzoate” is a chemical compound with the CAS Number: 907948-73-6 . It has a molecular weight of 206.24 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4°C . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 80-81°C . It is stored at a temperature of 4°C .科学的研究の応用

Catalyst in Organic Reactions : tert-Butyl 2-formylbenzoate, in the form of tert-Butyl perbenzoate, is used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This involves coupling acetanilides with butyl acrylate at room temperature, using Cu(OAc)2 as a cocatalyst (Liu & Hii, 2011).

Facilitating Amidation Reactions : It serves as an oxidant in the direct amidation of azoles with formamides. This metal- and base-free method allows the smooth coupling of formamides and azoles to produce corresponding products (He, Li, Li, Wang, 2011).

Synthesis of Chiral Compounds : this compound is utilized in the asymmetric synthesis of chiral homoallylic amines and 3-allyl isoindolinone compounds, which are pharmacologically significant (Sun, Liu, Xu, Lin, 2008).

Heterocyclic Compound Synthesis : It is instrumental in transforming 2-formylbenzoic acid into heterocyclic organic compounds such as phthalides and isoindolinones, with applications in various chemical syntheses (Niedek et al., 2016).

Enantioenriched Isoindolinones Synthesis : A reaction process involving methyl 2-formylbenzoate, a derivative of this compound, yields enantioenriched isoindolinones and tert-butyl sulfoxides, crucial in stereoselective syntheses (Kawȩcki, Stańczyk, Jaglińska, 2017).

Study of Steric Effects in Chemical Structures : Research on tert-butylbenzoic acids, closely related to this compound, provides insights into steric effects and resonance in chemical structures, which are vital in understanding chemical reactivity and molecular conformation (Kulhanek et al., 1999).

Thermal Decomposition Analysis : Studies involving tert-butyl peroxybenzoate, closely related to this compound, explore its thermal decomposition characteristics. This research aids in understanding the safety parameters in the chemical industry, particularly regarding potential hazards like fire or explosion (Cheng, Tseng, Lin, Gupta, Shu, 2008).

Safety and Hazards

将来の方向性

A study on “tert-Butyl substituted hetero-donor TADF compounds” suggests that the incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films . This could be a potential future direction for research involving “tert-Butyl 2-formylbenzoate”.

特性

IUPAC Name |

tert-butyl 2-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDHQPXAGWBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2834842.png)

![3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2834847.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)

![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)